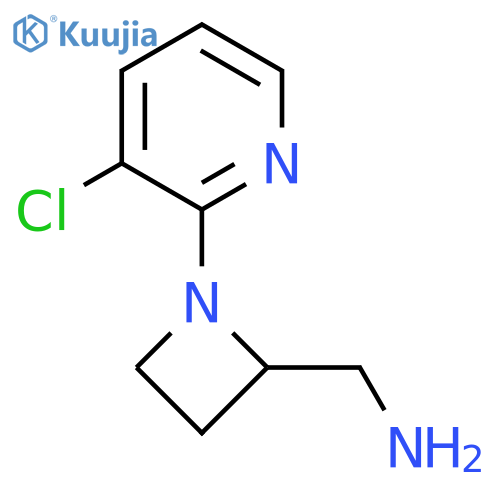

Cas no 2172323-67-8 (1-(3-chloropyridin-2-yl)azetidin-2-ylmethanamine)

1-(3-chloropyridin-2-yl)azetidin-2-ylmethanamine 化学的及び物理的性質

名前と識別子

-

- 1-(3-chloropyridin-2-yl)azetidin-2-ylmethanamine

- EN300-1281116

- [1-(3-chloropyridin-2-yl)azetidin-2-yl]methanamine

- 2172323-67-8

-

- インチ: 1S/C9H12ClN3/c10-8-2-1-4-12-9(8)13-5-3-7(13)6-11/h1-2,4,7H,3,5-6,11H2

- InChIKey: UBVMBSDASICKIT-UHFFFAOYSA-N

- SMILES: ClC1=CC=CN=C1N1CCC1CN

計算された属性

- 精确分子量: 197.0719751g/mol

- 同位素质量: 197.0719751g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 13

- 回転可能化学結合数: 2

- 複雑さ: 176

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.2

- トポロジー分子極性表面積: 42.2Ų

1-(3-chloropyridin-2-yl)azetidin-2-ylmethanamine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1281116-5000mg |

[1-(3-chloropyridin-2-yl)azetidin-2-yl]methanamine |

2172323-67-8 | 5000mg |

$2858.0 | 2023-10-01 | ||

| Enamine | EN300-1281116-1.0g |

[1-(3-chloropyridin-2-yl)azetidin-2-yl]methanamine |

2172323-67-8 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1281116-100mg |

[1-(3-chloropyridin-2-yl)azetidin-2-yl]methanamine |

2172323-67-8 | 100mg |

$867.0 | 2023-10-01 | ||

| Enamine | EN300-1281116-1000mg |

[1-(3-chloropyridin-2-yl)azetidin-2-yl]methanamine |

2172323-67-8 | 1000mg |

$986.0 | 2023-10-01 | ||

| Enamine | EN300-1281116-10000mg |

[1-(3-chloropyridin-2-yl)azetidin-2-yl]methanamine |

2172323-67-8 | 10000mg |

$4236.0 | 2023-10-01 | ||

| Enamine | EN300-1281116-250mg |

[1-(3-chloropyridin-2-yl)azetidin-2-yl]methanamine |

2172323-67-8 | 250mg |

$906.0 | 2023-10-01 | ||

| Enamine | EN300-1281116-500mg |

[1-(3-chloropyridin-2-yl)azetidin-2-yl]methanamine |

2172323-67-8 | 500mg |

$946.0 | 2023-10-01 | ||

| Enamine | EN300-1281116-2500mg |

[1-(3-chloropyridin-2-yl)azetidin-2-yl]methanamine |

2172323-67-8 | 2500mg |

$1931.0 | 2023-10-01 | ||

| Enamine | EN300-1281116-50mg |

[1-(3-chloropyridin-2-yl)azetidin-2-yl]methanamine |

2172323-67-8 | 50mg |

$827.0 | 2023-10-01 |

1-(3-chloropyridin-2-yl)azetidin-2-ylmethanamine 関連文献

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

1-(3-chloropyridin-2-yl)azetidin-2-ylmethanamineに関する追加情報

Introduction to 1-(3-chloropyridin-2-yl)azetidin-2-ylmethanamine (CAS No. 2172323-67-8)

1-(3-chloropyridin-2-yl)azetidin-2-ylmethanamine, identified by its CAS number 2172323-67-8, is a significant compound in the realm of pharmaceutical chemistry. This molecule, featuring a unique structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The compound’s structure consists of a pyridine ring substituted with a chlorine atom at the 3-position and an azetidinylmethylamino group at the 2-position, making it a versatile scaffold for medicinal chemistry investigations.

The chemical properties of 1-(3-chloropyridin-2-yl)azetidin-2-ylmethanamine make it an attractive candidate for further exploration. The presence of the chloropyridine moiety enhances its reactivity, allowing for various functionalization strategies that can be exploited in drug design. Additionally, the azetidinylmethylamino group introduces a secondary amine functionality, which is a common pharmacophore in many bioactive molecules. This combination of features positions the compound as a promising intermediate in the synthesis of more complex pharmacological entities.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various biological pathways. Among these, kinases have emerged as critical targets for therapeutic intervention due to their involvement in numerous disease processes, including cancer and inflammatory disorders. The pyridine-based scaffold found in 1-(3-chloropyridin-2-yl)azetidin-2-ylmethanamine is particularly relevant in this context, as pyridine derivatives have shown significant promise in kinase inhibition studies.

Recent studies have demonstrated that compounds incorporating chloropyridine moieties can exhibit potent inhibitory effects on specific kinases by interfering with their ATP-binding sites. For instance, derivatives of 3-chloropyridine have been explored as inhibitors of tyrosine kinases, which are overactive in many cancers. The azetidinylmethylamino group in 1-(3-chloropyridin-2-yl)azetidin-2-ylmethanamine further enhances its potential as a kinase inhibitor by providing a hydrogen bond donor motif that can interact with key residues in the kinase active site. This dual functionality makes the compound a valuable tool for developing next-generation kinase inhibitors.

Beyond kinase inhibition, 1-(3-chloropyridin-2-yl)azetidin-2-ylmethanamine has also shown promise in other therapeutic areas. Its structural features suggest potential applications in the treatment of neurological disorders, where modulation of neurotransmitter activity is often required. The compound’s ability to cross the blood-brain barrier and interact with central nervous system receptors makes it an intriguing candidate for further investigation.

The synthesis of 1-(3-chloropyridin-2-yl)azetidin-2-ylmethanamine involves several key steps that highlight its complexity and the synthetic ingenuity required to produce it efficiently. The introduction of the chloropyridine moiety typically involves halogenation reactions, while the azetidinylmethylamino group is often introduced through reductive amination or nucleophilic substitution reactions. These synthetic strategies require careful optimization to ensure high yields and purity, which are crucial for pharmaceutical applications.

In conclusion, 1-(3-chloropyridin-2-yl)azetidin-2-ylmethanamine (CAS No. 2172323-67-8) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development efforts aimed at addressing some of the most pressing medical challenges faced today.

2172323-67-8 (1-(3-chloropyridin-2-yl)azetidin-2-ylmethanamine) Related Products

- 2870706-97-9(4-Ethyl-3-ethynyl-1H-pyrazole)

- 1009459-54-4(2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide)

- 1511069-79-6(2-[3-(Aminomethyl)oxolan-3-yl]pentan-2-ol)

- 910036-89-4(Pentafluorophenyl 4-[5-(trifluoromethyl)pyrid-2-yl]benzoate)

- 1806349-22-3(1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene)

- 1794620-64-6(1,2-Bis(2,4,6-tribromophenoxy)ethane-d4)

- 1934973-08-6(1-{1,4-dioxa-7-azaspiro4.4nonan-7-yl}-3-fluoropropan-2-ol)

- 1261785-63-0(5-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid)

- 1805011-93-1(6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine)

- 1081130-99-5(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one)